molecular formula C14H20N2O3S2 B2840618 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 872349-56-9

2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2840618
CAS No.: 872349-56-9
M. Wt: 328.45
InChI Key: GCEXZGJFRJFHRJ-UHFFFAOYSA-N
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Description

2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H20N2O3S2 and its molecular weight is 328.45. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Antibacterial Applications

Compounds closely related to 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown significant antibacterial and antifungal activities. The structural conformation of these compounds, including intramolecular hydrogen bonding, plays a crucial role in locking the molecular conformation and enhancing biological activity. This is particularly evident in derivatives such as 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which exhibit these biological properties due to their specific molecular structures (Vasu et al., 2005).

Synthesis and Pharmacological Potential

The targeted synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide highlight the compound's potential in pharmacology. These derivatives exhibit a range of pharmacological activities, including cytostatic, antitubercular, and anti-inflammatory effects. The optimization of synthesis methods and high-performance liquid chromatography (HPLC) analysis of these compounds pave the way for the development of active pharmaceutical ingredients with specified pharmacological properties (Chiriapkin et al., 2021).

Antimicrobial Evaluation and Docking Studies

Further research into the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamide derivatives has contributed to the understanding of the compound's application in medicinal chemistry. These studies provide insight into the antimicrobial properties of these compounds, offering a foundation for the development of new antibiotic and antibacterial drugs (Sailaja Rani Talupur et al., 2021).

Properties

IUPAC Name

2-amino-N-(1,1-dioxothiolan-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c1-8-2-3-10-11(6-8)20-13(15)12(10)14(17)16-9-4-5-21(18,19)7-9/h8-9H,2-7,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEXZGJFRJFHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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